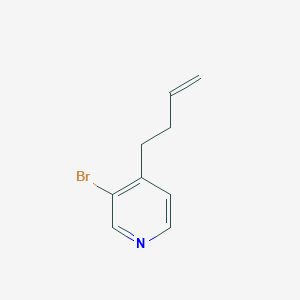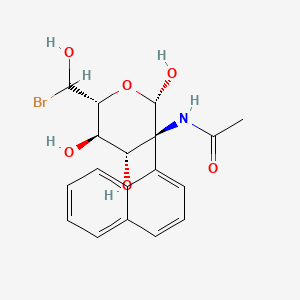![molecular formula C6H14Cl2N2O4S2 B11824671 (2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)
(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cystine dihydrochloride is a vital component of biological systems. It plays a significant role in protein structure, redox chemistry, and cellular processes. This compound is particularly valuable in biology and chemistry research, ranging from understanding fundamental biochemical mechanisms to drug development and nutritional research .
Vorbereitungsmethoden
L-Cystine dihydrochloride is synthesized through the oxidative linkage of two cysteine residues, forming a disulfide covalent bond. This compound is typically prepared from non-animal sources and is suitable for cell culture experiments . The solubility of L-Cystine dihydrochloride in water is relatively low, but it is more soluble in aqueous solutions with pH < 2 or pH > 8.1 .
Analyse Chemischer Reaktionen
L-Cystine dihydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. At physiological pH, it rapidly oxidizes to form cystine . Common reagents used in these reactions include hydrochloric acid and iodine . Major products formed from these reactions include cysteine and its derivatives .
Wissenschaftliche Forschungsanwendungen
L-Cystine dihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
L-Cystine dihydrochloride serves as a major precursor for the synthesis of glutathione, a critical antioxidant in the body. It undergoes rapid oxidation to form cystine, which is then reduced back to cysteine in the body. This redox cycle helps maintain cellular integrity and protect tissues from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
L-Cystine dihydrochloride is unique due to its role in forming disulfide bonds in proteins and its involvement in redox reactions. Similar compounds include:
L-Cysteine: A thiol-containing amino acid that is oxidized to form cystine.
L-Cysteine hydrochloride: A derivative of L-Cysteine used in cell culture and as a reducing agent.
L-Cystine: The dimeric form of L-Cysteine, used in similar applications as L-Cystine dihydrochloride.
L-Cystine dihydrochloride stands out due to its high solubility in acidic and basic solutions and its suitability for various research applications.
Eigenschaften
Molekularformel |
C6H14Cl2N2O4S2 |
|---|---|
Molekulargewicht |
313.2 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H12N2O4S2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4+;; |
InChI-Schlüssel |
HHGZUQPEIHGQST-NDXJVULZSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.Cl.Cl |
Kanonische SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


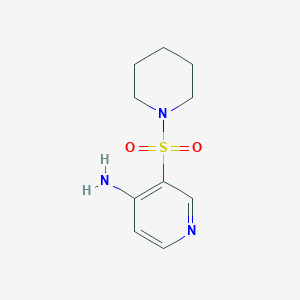
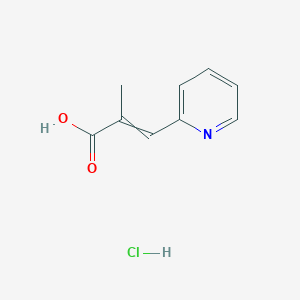

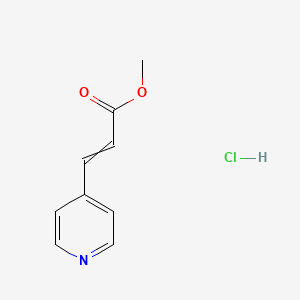

![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)


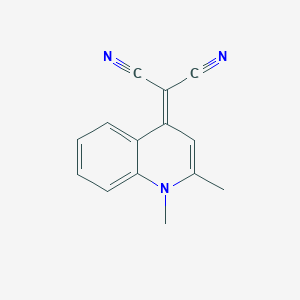
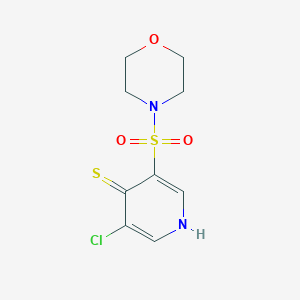

![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)
